2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
2-(4-Fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline scaffold with distinct substituents: a 4-fluorophenyl group at position 2, an isobutyl chain at position 3, and a methyl group at position 10. These methods typically involve condensation of aldehydes, cyclic diketones (e.g., dimedone), and aminopyrimidinones, yielding high efficiencies (94–99%) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-10-15(23)11-9-14)24-21-18(22(26)28)19(27)16-6-4-5-7-17(16)25(21)3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHFPBPQHQNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target carbonic anhydrase (ca) isozymes, which play a role in their anticancer activity.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit carbonic anhydrase (ca) isozymes, which may contribute to their anticancer activity.
Biochemical Pathways
Similar compounds have been reported to affect pathways related to carbonic anhydrase (ca) isozymes, which may play a role in their anticancer activity.
Result of Action
Similar compounds have been reported to exhibit anticancer activity.
Biological Activity
The compound 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimidoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 325.35 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Biological Activity Overview
The biological activity of the compound has been explored in several studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : The compound showed potent antifungal activity against various strains such as Candida dubliniensis, Candida albicans, and Candida tropicalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL in some derivatives .
- Antibacterial Activity : Other studies have indicated moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's derivatives have been noted for their ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Anticancer Potential
Research has also pointed to the anticancer potential of pyrimidoquinoline derivatives. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, potentially inhibiting tumor growth. The specific binding interactions have been correlated with biological test results, indicating a promising avenue for further research in cancer therapy .
Case Studies and Research Findings
-
Study on Antifungal Activity :
Compound Target Organism MIC (μg/mL) D13 C. dubliniensis 1 D14 C. albicans 2 D15 C. tropicalis 3 -
Antibacterial Evaluation :
Compound Target Bacteria MIC (μg/mL) Compound 3 MRSA 0.75 Compound 4 VRE 0.75
The mechanism by which these compounds exert their biological effects is still under investigation. However, molecular docking studies suggest that they may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For example, binding studies with CYP51 active site have shown promising results for antifungal applications .
Comparison with Similar Compounds
Table 1: Key Pyrimidoquinoline Derivatives and Their Activities
Structure-Activity Relationships (SAR)
- Position 2 : Substituents like methylthio (D13) or nitro (7-nitro derivatives) correlate with antifungal and antitumor activities, respectively. The target compound’s 4-fluorophenyl group may enhance binding affinity through hydrophobic and electronic effects .
- Position 3 : Alkyl chains (isobutyl in target, butyl in –16) influence solubility and interaction with hydrophobic enzyme pockets. Isobutyl’s branched structure may reduce metabolic degradation compared to linear chains.
- Position 7 and 10 : Nitro groups at position 7 () are critical for HDM2 inhibition, while aryl/alkyl groups at position 10 (e.g., methyl in the target) stabilize the scaffold and modulate steric effects .
- Fluorine Substitution : Fluorine at the phenyl ring (target compound, ) improves metabolic stability and membrane penetration due to its electronegativity and small size .
Mechanistic Insights
- Antifungal Activity : D13’s 3,4-dihydroxyphenyl and methylthio groups enable hydrogen bonding and hydrophobic interactions with CYP51, disrupting ergosterol biosynthesis .
- Antitumor Activity : 5-Deazaflavins (e.g., 7-nitro-10-aryl derivatives) inhibit HDM2, restoring p53 function. The nitro group’s electron-withdrawing effect enhances binding to HDM2’s hydrophobic pocket .
- Redox Activity : 5-Deazaflavins participate in redox cycling similar to NAD+, making them cytoprotective against oxidative stress (e.g., H₂O₂-induced damage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
